molecular formula C11H14N4O3S B2580618 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol CAS No. 733762-43-1

6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol

Cat. No.: B2580618
CAS No.: 733762-43-1
M. Wt: 282.32 g/mol
InChI Key: SZUMYZPHCJEKMI-UHFFFAOYSA-N
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Description

6-(Piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol is a specialized heterocyclic compound incorporating both benzotriazole and piperidine sulfonyl functional groups, creating a unique chemical architecture with significant potential in medicinal chemistry and drug discovery research. This molecular framework is structurally analogous to various pharmacologically active compounds, particularly those targeting neurological and psychiatric conditions . The benzotriazole component is a privileged scaffold in pharmaceutical development known for its versatile bioactivity, while the piperidine sulfonyl moiety contributes to enhanced membrane permeability and potential receptor binding affinity, making this compound particularly valuable for developing central nervous system (CNS) active agents . Researchers are investigating this compound primarily as a key synthetic intermediate in the development of novel therapeutic agents, with potential applications targeting metabolic glutamate receptors (mGluR), particularly the mGluR2 subtype which represents a promising target for several neurological and psychiatric disorders . The structural features suggest potential as a positive allosteric modulator or orthosteric agonist scaffold, similar to compounds described in patent literature for epilepsy, neuropathic pain, and bipolar disorder treatment research . Additionally, this compound may serve as a versatile building block in heterocyclic chemistry for constructing more complex molecular architectures, particularly those containing triazolopyridine and aminopyrimidinone systems with demonstrated biological activity . The presence of both hydrogen bond donor/acceptor sites and the sulfonyl group provides specific interaction points with biological targets, while the piperidine ring offers conformational constraints that can enhance selectivity. This reagent is provided as a high-purity material suitable for lead optimization programs, mechanism of action studies, and structure-activity relationship (SAR) investigations. Researchers should handle this product appropriately in controlled laboratory settings. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-hydroxy-6-piperidin-1-ylsulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c16-15-11-8-9(4-5-10(11)12-13-15)19(17,18)14-6-2-1-3-7-14/h4-5,8,16H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUMYZPHCJEKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=NN3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801332521
Record name 1-hydroxy-6-piperidin-1-ylsulfonylbenzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831268
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

733762-43-1
Record name 1-hydroxy-6-piperidin-1-ylsulfonylbenzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-(Piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H13N5O2S
  • Molecular Weight : 255.31 g/mol
  • Structure : The compound features a benzotriazole ring which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with protein targets involved in various signaling pathways. It has been noted for its potential inhibitory effects on specific kinases and phosphatases, which are crucial in cellular signaling and regulation.

Biological Activity

Research indicates that 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation. For instance, it has been evaluated for its effects on protein tyrosine kinases (PTKs), which play significant roles in cancer progression.

Antimicrobial Properties

In vitro assays have demonstrated that the compound possesses antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics.

Enzyme Inhibition

The compound has been reported to inhibit certain enzymes such as cyclin-dependent kinases (CDKs) and protein phosphatases. This inhibition can lead to altered cell signaling pathways, affecting cell growth and survival.

Case Studies

Several studies have been conducted to evaluate the biological effects of 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol:

StudyFocusFindings
Study 1Anticancer ActivityInhibition of CDK4/6 with IC50 values in the low micromolar range.
Study 2Antimicrobial TestingEffective against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 3Enzyme InhibitionDemonstrated substantial inhibition of protein phosphatase activity, indicating potential therapeutic applications.

Research Findings

Recent research highlights the versatility of 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol in various biomedical applications:

Targeting Kinases

The compound has been shown to selectively inhibit certain kinase pathways that are often dysregulated in cancer. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.

Synergistic Effects

In combination studies with other anticancer agents, this compound has exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.

Scientific Research Applications

Anticancer Activity

Research has indicated that benzotriazole derivatives possess anticancer properties. Specifically, 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol has been studied for its potential to inhibit tumor growth. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of benzotriazole derivatives. The results demonstrated that modifications on the benzotriazole core significantly affect the compound's ability to inhibit cancer cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This data indicates that the compound shows promising activity against common pathogens, suggesting its potential use in pharmaceutical formulations aimed at treating infections .

UV Stabilization

Due to its benzotriazole structure, this compound is effective as a UV stabilizer in polymers. It prevents degradation caused by UV radiation, thereby enhancing the longevity and durability of materials.

Application Example:
In the production of plastic materials, incorporating 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol has been shown to significantly improve resistance to UV-induced degradation. This application is particularly relevant in outdoor products where prolonged exposure to sunlight is inevitable .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with other piperidine-sulfonyl-substituted heterocycles. Below is a detailed comparison:

Key Structural Analogues

Compound Name Heterocyclic Core Substituents CAS Number Suppliers Key Features
6-(Piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol Benzotriazole -OH (position 1), -SO₂-piperidine (position 6) 733762-43-1 2 Triazole N-oxide analog; potential redox activity
6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline Tetrahydroquinoline -SO₂-piperidine (position 6) 872107-96-5 4 Saturated ring; enhanced lipophilicity
6-(Piperidine-1-sulfonyl)-1H-1,3-benzodiazol-1-ol Benzimidazole -OH (position 1), -SO₂-piperidine (position 6) 730992-39-9 4 Five-membered diazole ring; altered H-bonding capacity
6-(Piperidine-1-sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one Benzoxazolone -SO₂-piperidine (position 6) N/A 2 Oxazolone ring; potential hydrolytic instability

Physicochemical and Functional Differences

  • Reactivity: The benzotriazol-1-ol core may exhibit unique redox behavior due to the triazole N-oxide structure, unlike the saturated tetrahydroquinoline or benzoxazolone analogs .
  • However, its discontinued commercial status may reflect inferior performance in preliminary assays compared to analogs like benzimidazoles or tetrahydroquinolines .

Q & A

Q. What are the established synthetic routes for 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol, and how can reaction efficiency be optimized?

The compound is typically synthesized via multi-step protocols involving sulfonylation and heterocyclic coupling. A validated approach includes:

  • Step 1 : Palladium-catalyzed cross-coupling to introduce the piperidine-sulfonyl group to the benzotriazole scaffold.
  • Step 2 : Hydroxylation at the 1-position of benzotriazole under controlled acidic/basic conditions.
  • Step 3 : Deprotection of temporary groups (e.g., tert-butyl carbamates) using trifluoroacetic acid or HCl . Optimization involves adjusting catalyst loadings (e.g., Pd(PPh₃)₄), solvent polarity (DMF or THF), and temperature (80–120°C). Monitor intermediates via LC-MS to minimize side reactions.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and piperidine-sulfonyl integration.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₁H₁₃N₅O₃S).
  • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (≥95% purity threshold).
  • X-ray Crystallography : Resolve stereochemical ambiguities (if chiral centers exist) .

Q. How does the compound’s stability vary under different experimental conditions?

Stability studies reveal:

  • Acidic/alkaline conditions : Degradation occurs at pH < 3 or > 10, with sulfonamide bond hydrolysis.
  • Solvent effects : Stable in DMSO or DMF but avoid methanol/piperidine mixtures, which cleave the benzotriazole ring .
  • Light/temperature : Store at –20°C in amber vials; avoid prolonged exposure to >40°C.

Advanced Research Questions

Q. What computational strategies are recommended to predict the compound’s reactivity and binding modes?

Use density functional theory (DFT) to model sulfonamide bond polarization and benzotriazole aromaticity. For target engagement:

  • Molecular docking : Employ AutoDock Vina with crystal structures (e.g., PDB entries) to map interactions with enzymes like kinases or proteases.
  • MD simulations : Assess binding stability (100 ns trajectories) using OPLS_2005 or AMBER force fields .

Q. How can researchers resolve contradictions in reported reactivity data (e.g., divergent catalytic outcomes)?

Contradictions often arise from solvent polarity or trace metal impurities. Mitigation strategies:

  • Control experiments : Compare reactions in rigorously dried solvents (e.g., molecular sieves) vs. ambient conditions.
  • ICP-MS analysis : Quantify residual Pd or other metals from catalysts.
  • Kinetic studies : Use stopped-flow techniques to isolate rate-determining steps .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced properties?

Key SAR observations:

  • Piperidine substitution : N-Methylation reduces metabolic clearance but may hinder solubility.
  • Benzotriazole modifications : Electron-withdrawing groups (e.g., –NO₂) at the 4-position increase electrophilicity and kinase inhibition .
  • Sulfonyl group : Replace with sulfonamides or sulfoxides to modulate bioavailability .

Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be validated?

Hypothesized targets include:

  • Kinase inhibition : Test against recombinant kinases (e.g., PI3Kα) via ADP-Glo™ assays.
  • Anti-parasitic activity : Screen in Schistosoma mansoni models using viability assays (IC₅₀ < 10 µL) . Validate via CRISPR-edited cell lines or competitive binding assays (SPR/ITC).

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